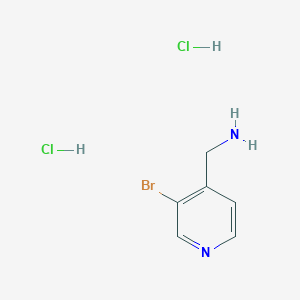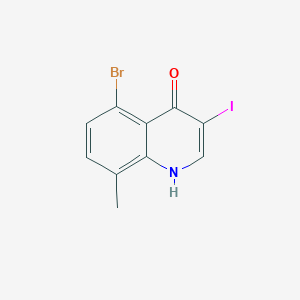
5-Bromo-3-iodo-8-methylquinolin-4-ol
Overview
Description
5-Bromo-3-iodo-8-methylquinolin-4-ol is a chemical compound with the CAS Number: 1157775-68-2 . It has a molecular weight of 238.08 . The IUPAC name for this compound is 5-bromo-8-methyl-4 (1H)-quinolinone . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
Quinoline, the core structure of the compound, has been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 5-Bromo-3-iodo-8-methylquinolin-4-ol is 1S/C10H8BrNO/c1-6-2-3-7 (11)9-8 (13)4-5-12-10 (6)9/h2-5H,1H3, (H,12,13) . This indicates the presence of a bromine atom at the 5th position, an iodine atom at the 3rd position, and a methyl group at the 8th position on the quinoline ring.Physical And Chemical Properties Analysis
5-Bromo-3-iodo-8-methylquinolin-4-ol is a powder that is stored at room temperature . Its molecular weight is 238.08 . More specific physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Chemical Synthesis and Derivatives
Synthesis of Halogenated Quinolines : Aromatic chlorination and iodination of 8-methylquinoline, including the synthesis of 5-iodo-8-methylquinoline, have been explored, demonstrating the chemical processes involved in creating such compounds (Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983).
Preparation of Schiff Base Ligands : The Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) and its metal complexes were synthesized and characterized, highlighting the compound's potential in creating complex metal-ligand structures (Siddappa & Sultana Mayana, 2014).
Bromination of Quinoline Carboxylic Acids : The bromination in the side chain of 8-methylquinoline-5-carboxylic acid and its nitrile was studied, which is related to the structural modification of quinoline compounds (Gracheva & Tochilkin, 1980).
Biological and Medicinal Applications
Antibacterial and Antifungal Activities : The Schiff base BHMQMHI and its metal complexes were screened for in vitro antibacterial and antifungal activities, demonstrating the compound's potential utility in medicinal chemistry (Siddappa & Sultana Mayana, 2014).
Antimalarial Potential : Research on mono-Mannich bases with a similar structure to 5-Bromo-3-iodo-8-methylquinolin-4-ol showed significant antimalarial activity in vitro against Plasmodium falciparum, hinting at potential antimalarial applications of related compounds (Barlin, Tian, Kotecka, & Rieckmann, 1992).
Materials Science and Corrosion Inhibition
- Anti-corrosion Properties : Novel 8-hydroxyquinoline derivative, structurally related to 5-Bromo-3-iodo-8-methylquinolin-4-ol, was synthesized and evaluated for its anti-corrosion activity for carbon steel in acidic media, showcasing the potential of such compounds in industrial applications (Rouifi et al., 2020).
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing new synthesis protocols and investigating new structural prototypes with more effective biological activity .
properties
IUPAC Name |
5-bromo-3-iodo-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO/c1-5-2-3-6(11)8-9(5)13-4-7(12)10(8)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGDDDOFPHDLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=O)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



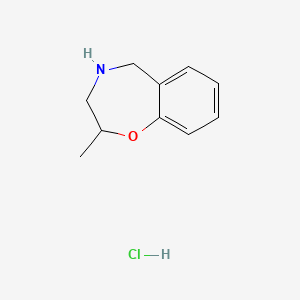
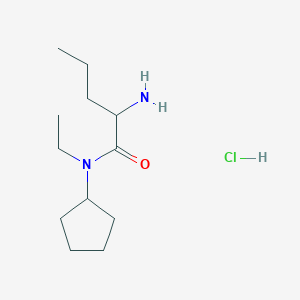
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382559.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382561.png)

![1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride](/img/structure/B1382568.png)
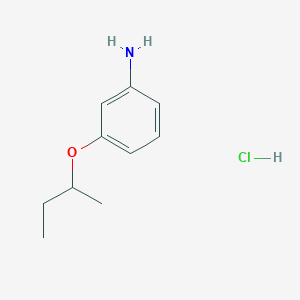


![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)

